molecular formula C28H25ClFN3O4 B14078241 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14078241
M. Wt: 522.0 g/mol
InChI Key: SLOWVUSXRSLAOF-UHFFFAOYSA-N
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Description

“3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” is a synthetic organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the core dihydropyrrolo[3,4-c]pyrazole structure, followed by the introduction of various substituents through reactions such as halogenation, hydroxylation, and alkylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure scalability, cost-effectiveness, and environmental sustainability. Key considerations include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

“3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.

Medicine

In medicinal chemistry, “3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” could be explored for its potential therapeutic properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties could be harnessed to create products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of “3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrrolo[3,4-c]pyrazoles with different substituents. Examples might include:

  • “3-(5-chloro-2-hydroxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one”
  • “3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one”

Uniqueness

The uniqueness of “3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” lies in its specific combination of substituents, which confer distinct chemical and biological properties. These unique features may enhance its reactivity, binding affinity, or therapeutic potential compared to similar compounds.

Properties

Molecular Formula

C28H25ClFN3O4

Molecular Weight

522.0 g/mol

IUPAC Name

3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H25ClFN3O4/c1-15-12-21(34)19(14-20(15)29)25-24-26(32-31-25)28(35)33(27(24)17-5-7-18(30)8-6-17)11-10-16-4-9-22(36-2)23(13-16)37-3/h4-9,12-14,27,34H,10-11H2,1-3H3,(H,31,32)

InChI Key

SLOWVUSXRSLAOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)F)O

Origin of Product

United States

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